molecular formula C15H13ClFNO4S B4618360 1-(2-chloro-6-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide

1-(2-chloro-6-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide

Cat. No. B4618360
M. Wt: 357.8 g/mol
InChI Key: SIPDDAQWDQFWLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex methanesulfonamide derivatives often involves the use of specific sulfonamide groups for potent activity. For example, a series of 4,5-dihydro-3-[2-(methanesulfonamidophenyl)ethyl]-1-phenyl-1H-2,4-benzodiazepines has been identified as potential agents with the sulfonamido group being crucial for activity, indicating the significance of methanesulfonamide in synthesis processes (Johnson et al., 1995). Moreover, efficient nucleophilic fluoromethylation methods for alkyl and benzyl halides using alpha-fluoro-alpha-(phenylsulfonyl)methane as a versatile reagent have been reported, showing the versatility of methanesulfonamide derivatives in synthesis (Prakash et al., 2009).

Molecular Structure Analysis

The molecular structure of methanesulfonamide derivatives like N-(2,3-Dichlorophenyl)methanesulfonamide has been studied, revealing the conformation of the N—H bond in relation to the chloro substituents and providing insights into the molecular geometry that could affect the compound's reactivity and interactions (Gowda et al., 2007).

Chemical Reactions and Properties

The reactivity and functional transformations of methanesulfonamide derivatives are exemplified by studies like the Friedel–Crafts-type alkylation with bromodifluoro(phenylsulfanyl)methane, showcasing the ability of these compounds to undergo significant chemical transformations, producing a variety of functionalized products (Kuhakarn et al., 2011).

Physical Properties Analysis

Studies on methanesulfonamide derivatives often focus on their synthesis and chemical properties, with less emphasis on their distinct physical properties. However, the physical properties such as solubility, melting point, and stability play crucial roles in their applicability in various chemical reactions and potential industrial applications. Research on these aspects is essential for understanding the full scope of these compounds' utilities.

Chemical Properties Analysis

The chemical properties of methanesulfonamide derivatives are diverse, as demonstrated by their application in nucleophilic substitutions, and their potential in creating highly selective N-acylation reagents. These compounds exhibit a range of reactivities and selectivities that make them valuable in organic synthesis and medicinal chemistry (Kim et al., 1999), (Kondo et al., 2000).

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

Research has explored innovative synthesis techniques and chemical reactions involving methanesulfonyl fluoride and cesium fluoride, which are relevant for the selective fluorination of various benzyl alcohols. These methods are crucial for creating compounds like "1-(2-chloro-6-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide" and its derivatives. For instance, Makino and Yoshioka (1987) demonstrated a method for the selective fluorination of benzyl alcohols via nucleophilic substitution, leveraging methanesulfonyl fluoride and cesium fluoride modified with crown ethers Makino & Yoshioka, 1987.

Structural Studies

Structural studies of derivatives related to the compound have been conducted to understand their molecular geometry and intermolecular interactions. Dey et al. (2015) synthesized a series of nimesulidetriazole derivatives and analyzed their crystal structures through X-ray powder diffraction. This research provides insights into the molecular architecture and potential interactions of similar compounds Dey et al., 2015.

Chemical Properties and Applications

Further research has focused on the chemical properties and applications of derivatives of methanesulfonyl compounds. For example, Prakash et al. (2009) developed an efficient methodology for the nucleophilic fluoromethylation of alkyl and benzyl halides using alpha-fluoro-alpha-(phenylsulfonyl)methane. This method allows for the stereospecific synthesis of alpha-fluorovinyl compounds, highlighting the compound's versatility as a reagent in organic synthesis Prakash et al., 2009.

properties

IUPAC Name

1-(2-chloro-6-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO4S/c16-12-2-1-3-13(17)11(12)9-23(19,20)18-10-4-5-14-15(8-10)22-7-6-21-14/h1-5,8,18H,6-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPDDAQWDQFWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chloro-6-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
1-(2-chloro-6-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide
Reactant of Route 3
Reactant of Route 3
1-(2-chloro-6-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide
Reactant of Route 4
Reactant of Route 4
1-(2-chloro-6-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide
Reactant of Route 5
1-(2-chloro-6-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide
Reactant of Route 6
1-(2-chloro-6-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide

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